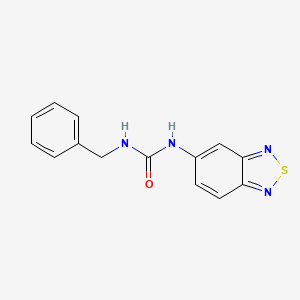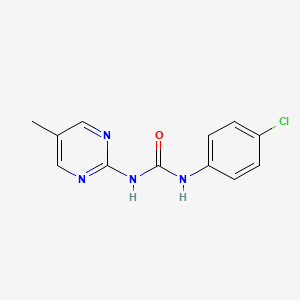
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione, commonly known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers led by David E. Nichols at Purdue University. MXP has gained popularity in recent years due to its potential use in scientific research.
作用機序
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and learning and memory processes. This compound binds to the receptor and inhibits its activity, leading to a dissociative state characterized by altered perception, loss of coordination, and anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in brain activity, and changes in heart rate and blood pressure. This compound has also been shown to produce neuroprotective effects in certain animal models.
実験室実験の利点と制限
One advantage of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its ability to produce a dissociative state that is similar to that produced by other dissociative anesthetics such as ketamine and phencyclidine (PCP). This makes it a useful tool for studying the effects of dissociative anesthetics on the brain and behavior. However, one limitation of this compound is its potential for abuse, which may limit its use in certain laboratory settings.
将来の方向性
There are several future directions for research on 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. One area of interest is the development of novel compounds that target the NMDA receptor with greater selectivity and potency than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound and related compounds in the treatment of certain neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.
合成法
The synthesis of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione involves the reaction of 1-(1-methoxycyclohexyl)-2-nitropropene with lithium aluminum hydride (LiAlH4) followed by acid hydrolysis. This method has been described in detail in the literature and is considered a reliable way to produce this compound in a laboratory setting.
科学的研究の応用
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has shown potential in scientific research as a tool for studying the central nervous system. It has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior. This compound has also been used in studies investigating the neuroprotective properties of certain compounds.
特性
IUPAC Name |
1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOXZQPVZJXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)